Prinomastat

Description

This compound is a synthetic hydroxamic acid derivative with potential antineoplastic activity. This compound inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, this compound crosses the blood-brain barrier.

This compound is a synthetic hydroxamic acid derivative with potential antineoplastic activity. this compound inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, this compound crosses the blood-brain barrier. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a diazepine-based hydroxamic acid inhibitor; matrix metalloproteinase (MMP) inhibitor; angiogenesis inhibitor;

Structure

3D Structure

Properties

IUPAC Name |

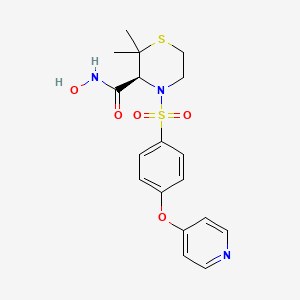

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPYIPVDTNNYCN-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043946 |

Source

|

| Record name | Prinomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-42-3 |

Source

|

| Record name | Prinomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192329423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prinomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prinomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRINOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T6626FRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prinomastat in Glioma: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prinomastat (AG3340) is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of glioma, a highly invasive and aggressive form of brain cancer, MMPs, particularly MMP-2 and MMP-9, are significantly upregulated and play a pivotal role in tumor growth, invasion, and angiogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in glioma cells, summarizing available preclinical data, detailing relevant experimental methodologies, and visualizing the key cellular pathways involved. While extensive clinical trials have evaluated this compound in combination with other therapies, this paper focuses on the foundational preclinical evidence elucidating its direct effects on glioma cell biology.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound's primary mechanism of action is the competitive, reversible inhibition of select MMPs. Its hydroxamate structure chelates the zinc ion within the catalytic domain of these enzymes, rendering them inactive. In glioma, the degradation of the ECM by MMPs is a critical step for tumor cells to invade surrounding brain tissue.

This compound has been shown to be a potent inhibitor of several MMPs that are highly expressed in gliomas and are associated with poor prognosis.[1]

Table 1: this compound's MMP Inhibition Profile

| MMP Target | Role in Glioma Progression |

| MMP-2 (Gelatinase A) | Degradation of type IV collagen (a major component of the basement membrane), facilitating invasion and angiogenesis.[2] |

| MMP-9 (Gelatinase B) | Similar to MMP-2, degrades type IV collagen and is strongly correlated with glioma grade and invasiveness.[2] |

Note: While this compound is known to inhibit a spectrum of MMPs, its efficacy in glioma is primarily attributed to its action against MMP-2 and MMP-9.

Impact on Glioma Cell Invasion

The hallmark of glioma is its diffuse infiltration into the surrounding brain parenchyma, making complete surgical resection nearly impossible. This invasive phenotype is heavily reliant on the enzymatic activity of MMPs. By inhibiting these enzymes, this compound is hypothesized to directly impede the ability of glioma cells to degrade the ECM and migrate.

Potential Influence on Signaling Pathways

The activity of MMPs is regulated by complex signaling networks within the cancer cell. Key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway are known to be upstream regulators of MMP expression in glioma.[4] While direct evidence detailing this compound's impact on these pathways in glioma cells is limited, it is plausible that by inhibiting MMP activity, this compound could indirectly influence downstream signaling events that are dependent on cell-matrix interactions and the release of matrix-bound growth factors.

Below is a conceptual diagram illustrating the hypothesized central role of this compound in disrupting glioma cell invasion.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in glioma cells.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from glioma cell cultures.

Protocol:

-

Sample Preparation:

-

Culture glioma cells (e.g., U87MG, U251) to 70-80% confluency.

-

Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cellular debris.

-

Determine the protein concentration of the conditioned media.

-

-

Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/ml gelatin.

-

Load equal amounts of protein from each sample mixed with non-reducing sample buffer.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Renaturation and Development:

-

Wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

-

Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

-

-

Staining and Visualization:

Boyden Chamber (Transwell) Invasion Assay

This assay quantifies the invasive potential of glioma cells through a basement membrane matrix.

Protocol:

-

Chamber Preparation:

-

Use transwell inserts with an 8 µm pore size membrane.

-

Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Harvest glioma cells and resuspend them in serum-free medium.

-

Seed the cells into the upper chamber of the transwell insert.

-

Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

-

-

Incubation:

-

Incubate the chambers for 24-48 hours at 37°C.

-

-

Analysis:

Orthotopic Glioma Xenograft Model

This in vivo model is used to assess the efficacy of this compound on tumor growth and invasion in a more physiologically relevant setting.

Protocol:

-

Cell Preparation:

-

Culture human glioma cells (e.g., U87MG) and harvest them.

-

Resuspend the cells in a suitable medium for injection.

-

-

Stereotactic Intracranial Implantation:

-

Anesthetize immunodeficient mice (e.g., nude or SCID).

-

Using a stereotactic frame, inject a defined number of glioma cells into the striatum or cerebral hemisphere of the mouse brain.

-

-

Treatment and Monitoring:

-

Once tumors are established (confirmed by imaging, e.g., MRI or bioluminescence), begin treatment with this compound (administered orally) or a placebo.

-

Monitor tumor growth and the health of the mice regularly.

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice and excise the brains.

-

Analyze the tumors for size, histology, and markers of invasion and proliferation (e.g., Ki-67 staining).[11]

-

Conclusion and Future Directions

This compound's mechanism of action in glioma cells is centered on its ability to inhibit key matrix metalloproteinases, particularly MMP-2 and MMP-9, which are fundamental for tumor invasion. While the direct anti-invasive effects are well-supported by the known function of its targets, there is a need for more specific quantitative data from preclinical glioma models. Future research should focus on elucidating the precise impact of this compound on glioma cell signaling pathways and generating robust quantitative data on its efficacy in inhibiting invasion and proliferation in various glioma subtypes. Such studies will be invaluable for the rational design of future clinical trials and the development of more effective therapeutic strategies for this devastating disease.

References

- 1. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P04.12: URINARY GELATINASE ACTIVITIES (MATRIX METALLOPROTEINASES 2 AND 9) IN HUMAN MENINGIOMA AND GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ERK1/2 S-nitrosylation on ERK1/2 phosphorylation and cell survival in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of glioma cell invasion by confocal laser scanning microscopy in a novel brain slice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Prinomastat: A Technical Guide to its Matrix Metalloproteinase Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Due to their significant role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including tumor invasion, metastasis, and angiogenesis.[2] this compound, a synthetic hydroxamic acid derivative, has been investigated for its therapeutic potential in oncology, ophthalmology, and dermatology owing to its ability to modulate MMP activity.[3][4] This technical guide provides an in-depth overview of this compound's target MMPs, its binding affinities, the experimental protocols used for these determinations, and the signaling pathways modulated by its inhibitory action.

Data Presentation: this compound Binding Affinity for Target MMPs

This compound exhibits a distinct inhibitory profile against various MMPs. The following tables summarize the quantitative data for its binding affinity, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of this compound for Target MMPs

| MMP Target | IC50 (nM) |

| MMP-1 | 79[1] |

| MMP-3 | 6.3[1] |

| MMP-9 | 5.0[1] |

Table 2: Ki Values of this compound for Target MMPs

| MMP Target | Ki (nM) |

| MMP-2 | 0.05[1] |

| MMP-3 | 0.3[1] |

| MMP-9 | 0.26[1] |

| MMP-13 | 0.03[1] |

Experimental Protocols

The determination of this compound's binding affinity for its target MMPs relies on robust enzymatic assays. The two primary methodologies cited are fluorogenic substrate assays and gelatin zymography.

Fluorogenic Substrate Assay for MMP Inhibition

This method provides a quantitative measure of MMP activity and its inhibition by compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the MMP activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35).

-

Reconstitute the specific MMP enzyme to a known concentration in the assay buffer.

-

Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-2) in an appropriate solvent like DMSO.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the diluted this compound solutions to the respective wells. Include a control well with buffer only (no inhibitor).

-

Add the MMP enzyme to all wells except for a substrate control well.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the Mca-Dpa substrate) over a set period.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of MMP inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.[3][5]

Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized within the gel matrix. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals clear bands against a blue background where the gelatin has been degraded, indicating the presence and activity of the gelatinases.

Detailed Methodology:

-

Sample Preparation:

-

Collect conditioned media from cell cultures or prepare tissue extracts.

-

Determine the protein concentration of the samples.

-

Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzymes.

-

-

Gel Electrophoresis:

-

Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (e.g., 1 mg/mL).

-

Load equal amounts of protein per lane. Include a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Digestion:

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 12-48 hours. This allows the active MMPs to digest the gelatin.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.

-

Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands of gelatinolysis are visible against a blue background.

-

The molecular weight of the clear bands can be used to identify the specific MMPs (pro- and active forms).

-

Signaling Pathways and Experimental Workflows

This compound's inhibition of MMPs has been shown to impact cellular signaling pathways, notably the Wnt/β-catenin and ERK1/2 pathways.

Experimental Workflow for Determining MMP Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on MMP activity.

Signaling Pathways Modulated by this compound

This compound's inhibition of specific MMPs can interfere with key signaling cascades involved in cell proliferation, migration, and survival. One such pathway is the Wnt/β-catenin signaling pathway. MMPs, such as MMP-3 and MMP-7, can cleave E-cadherin, a cell-cell adhesion molecule.[6] This cleavage disrupts the E-cadherin/β-catenin complex at the cell membrane, leading to the release of β-catenin into the cytoplasm. Subsequently, β-catenin can translocate to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation and epithelial-mesenchymal transition (EMT).[3] this compound, by inhibiting these MMPs, can prevent E-cadherin cleavage, thereby maintaining the integrity of the cell-cell junctions and sequestering β-catenin at the membrane, which leads to the suppression of its transcriptional activity.[7]

Furthermore, there is evidence linking MMP-9 activity to the activation of the ERK1/2 signaling pathway, which is a critical regulator of cell growth and survival.[8][9] By inhibiting MMP-9, this compound may also modulate this pathway, contributing to its anti-tumor effects.[7]

The following diagram illustrates the proposed mechanism by which this compound's inhibition of MMPs can modulate the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of several key matrix metalloproteinases. Its potent binding affinity, particularly for MMP-2, MMP-3, MMP-9, and MMP-13, underscores its potential as a modulator of ECM remodeling in various disease states. The standardized experimental protocols, such as fluorogenic substrate assays and gelatin zymography, provide reliable means to assess its inhibitory activity. Furthermore, the elucidation of its impact on critical signaling pathways like Wnt/β-catenin and ERK1/2 offers a deeper understanding of its mechanism of action at the molecular level. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this compound.

References

- 1. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Disruption of E-Cadherin by Matrix Metalloproteinase Directly Mediates Epithelial-Mesenchymal Transition Downstream of Transforming Growth Factor-β1 in Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Regulation of homocysteine-induced MMP-9 by ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase-9 (MMP-9) expression and extracellular signal-regulated kinase 1 and 2 (ERK1/2) activation in exercise-reduced neuronal apoptosis after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prinomastat in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. A key family of enzymes facilitating this process is the matrix metalloproteinases (MMPs), which are responsible for the degradation of the extracellular matrix (ECM), a crucial step for endothelial cell migration and invasion. Prinomastat (formerly AG3340) is a potent, selective, and orally active synthetic inhibitor of several MMPs. This technical guide provides an in-depth analysis of this compound's core mechanism of action in inhibiting angiogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Angiogenesis and the Role of Matrix Metalloproteinases

Angiogenesis is a complex, multi-step process essential for tumor progression. Solid tumors require a dedicated blood supply to grow beyond a few millimeters in diameter, obtain necessary nutrients, and metastasize to distant organs. The process is initiated by angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which bind to receptors on endothelial cells lining existing blood vessels. This activation triggers a cascade of events, including the localized degradation of the basement membrane and the surrounding ECM.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are the primary mediators of ECM degradation.[1][2] Specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and membrane-type MMPs (e.g., MMP-14), are upregulated in the tumor microenvironment and play a pivotal role in breaking down collagen and other ECM components, thereby paving the way for endothelial cells to proliferate, migrate, and form new vascular tubes.[3][4] Given their critical role, MMPs have been identified as a key therapeutic target for anti-angiogenic and anti-cancer therapies.[1][5]

This compound: A Selective Hydroxamate-Based MMP Inhibitor

This compound is a synthetic hydroxamic acid derivative developed as a selective inhibitor of matrix metalloproteinases.[4][6] It exhibits potent inhibitory activity against MMPs crucial for angiogenesis, including MMP-2, -3, -9, -13, and -14, while showing less activity against MMP-1 (collagenase-1).[7][8] This selectivity was theorized to provide an optimal balance of inhibiting tumor growth, invasion, and angiogenesis while potentially avoiding the musculoskeletal side effects associated with broader-spectrum MMP inhibitors that strongly inhibit MMP-1.[8][9] this compound is an orally bioavailable, lipophilic agent capable of crossing the blood-brain barrier.[4][10]

Core Mechanism: Inhibition of Angiogenesis via MMP Blockade

This compound's primary anti-angiogenic effect stems from its direct inhibition of MMP activity. By binding to the catalytic zinc ion in the active site of MMPs, this compound blocks their ability to degrade the ECM.[6] This action has several downstream consequences that collectively halt the angiogenic process:

-

Inhibition of ECM Degradation: The foundational step of this compound's action is preventing the breakdown of the basement membrane and interstitial matrix. This structural barrier remains intact, physically blocking endothelial cells from sprouting from the parent vessel.[4][7]

-

Suppression of Endothelial Cell Migration: With the ECM scaffold intact, endothelial cells cannot migrate towards the angiogenic stimulus gradient created by factors like VEGF.[11]

-

Prevention of Tumor Cell Invasion and Metastasis: Beyond angiogenesis, the inhibition of ECM degradation also prevents tumor cells from invading surrounding tissues and entering the bloodstream, a critical step in metastasis.[1][7]

The following diagram illustrates the central role of MMPs in the angiogenic cascade and the inhibitory action of this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The tables below summarize key inhibitory concentrations and preclinical efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values of this compound against various matrix metalloproteinases. Lower values indicate greater potency.

| Target MMP | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| MMP-1 | 79 | 8.3 | [8][10] |

| MMP-2 | - | 0.05 | [8][10] |

| MMP-3 | 6.3 | 0.3 | [10] |

| MMP-9 | 5.0 | 0.26 | [8][10] |

| MMP-13 | - | 0.03 | [8][10] |

| MMP-14 | - | Data not specified | [4][7][9] |

Table 2: Summary of Preclinical In Vivo Efficacy

This table highlights the anti-tumor and anti-angiogenic effects of this compound observed in various animal models.

| Model | Treatment Regimen | Key Findings | Reference(s) |

| Human Fibrosarcoma (HT1080) Mouse Xenograft | 50 mg/kg/day, intraperitoneal injection | Significant tumor growth inhibition. | [10][12] |

| Mouse Mammary Tumor (EMT6/ny) with Photodynamic Therapy (PDT) | 100 mg/kg, oral gavage, daily for 5 days post-PDT | Significantly improved PDT-mediated tumor response (P = 0.02). | [3] |

| Rabbit Model of Proliferative Vitreoretinopathy (PVR) | 0.5 mg, weekly intravitreal injection | Reduced mean PVR score (3.58 vs 5.75 in control, p=0.0307). Reduced tractional retinal detachment (3/12 vs 9/12 in control, p=0.0391). | [13] |

Experimental Protocols and Methodologies

Evaluating the efficacy of MMP inhibitors like this compound involves specific in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.

MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common in vitro method to determine the inhibitory activity of a compound against a specific MMP.

Principle: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When a purified, active MMP cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a lower fluorescent signal.[14]

Materials:

-

Purified, active recombinant human MMP (e.g., MMP-2, MMP-9)

-

MMP-specific fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate

-

Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Workflow Diagram:

Detailed Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the well should be kept low (<1%) to avoid affecting enzyme activity.

-

Plate Setup: Add the this compound dilutions to the wells of a 96-well black plate. Include controls: "enzyme control" (buffer with DMSO, no inhibitor) and "blank" (buffer only, no enzyme).

-

Enzyme Addition: Add the purified active MMP enzyme to all wells except the blanks.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[14][15]

-

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This protocol assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

Principle: When endothelial cells (like HUVECs - Human Umbilical Vein Endothelial Cells) are cultured on a basement membrane extract (e.g., Matrigel®), they differentiate and arrange themselves to form a network of tube-like structures. Anti-angiogenic agents like this compound will disrupt this process, resulting in fewer or incomplete tubes.[16][17]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (or other test compounds)

-

96-well culture plates

-

Inverted microscope with imaging capabilities

Workflow Diagram:

Detailed Procedure:

-

Plate Coating: Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the bottom of the well is evenly covered.

-

Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize into a gel.

-

Cell Preparation: While the plate is incubating, harvest sub-confluent endothelial cells (e.g., HUVECs). Resuspend the cells in basal medium containing the desired concentrations of this compound or a vehicle control.

-

Cell Seeding: Once the BME has solidified, carefully seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells per well) onto the gel.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 to 18 hours.

-

Imaging and Quantification:

-

Observe the formation of capillary-like networks using an inverted microscope.

-

Capture images from representative fields for each condition.

-

Quantify the extent of tube formation using imaging software (e.g., ImageJ with an angiogenesis plugin). Common metrics include total tube length, number of nodes/junctions, and number of meshes.[17][18]

-

Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect.

-

Clinical Development and Outcomes

This compound advanced to Phase III clinical trials for advanced non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.[9] Despite promising preclinical data, a large Phase III study in NSCLC, where this compound was given in combination with gemcitabine-cisplatin chemotherapy, was closed early.[1] The trial found no improvement in overall survival or time to progression for patients receiving this compound compared to placebo.[1] The primary toxicities observed in clinical trials were musculoskeletal, including arthralgia (joint pain), stiffness, and swelling, which were generally reversible upon treatment interruption.[1][19] These outcomes, shared by other MMP inhibitors in late-stage trials, tempered enthusiasm for this class of agents as broad-spectrum anti-cancer drugs, highlighting the complexity of translating preclinical anti-angiogenic efficacy into clinical benefit.[5]

Conclusion

This compound is a potent and selective inhibitor of key matrix metalloproteinases that are fundamentally required for the process of angiogenesis. Its mechanism of action is centered on preventing the degradation of the extracellular matrix, thereby inhibiting the critical steps of endothelial cell migration and invasion. While it demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models, this efficacy did not translate into improved survival in Phase III clinical trials for NSCLC. The journey of this compound underscores the challenges in cancer drug development and the intricate role of the tumor microenvironment. Nevertheless, the study of this compound has provided invaluable insights into the role of MMPs in cancer biology and the specific considerations required when targeting this enzyme family for therapeutic intervention.

References

- 1. Phase III study of matrix metalloproteinase inhibitor this compound in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Angiogenesis inhibitors under study for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TIMP-1 inhibits microvascular endothelial cell migration by MMP-dependent and MMP-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | MMP | TargetMol [targetmol.com]

- 13. The effect of this compound (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Phase I and pharmacokinetic study of this compound, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Prinomastat's Impact on Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathologies characterized by excessive ECM degradation, including cancer metastasis, arthritis, and fibrosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on specific MMPs, and its subsequent impact on ECM integrity. Detailed experimental protocols for assessing MMP inhibition and ECM protein levels are provided, along with visualizations of the implicated signaling pathways. While preclinical studies demonstrated significant promise in inhibiting tumor growth and angiogenesis, clinical trials in advanced cancers have not shown a significant survival benefit. This guide aims to be a comprehensive resource for researchers investigating the therapeutic potential of MMP inhibitors and their effects on the extracellular matrix.

Introduction: The Role of the Extracellular Matrix and its Degradation

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural support to cells and tissues. It also plays a vital role in regulating cellular processes such as adhesion, migration, proliferation, and differentiation. The major components of the ECM include collagens, fibronectin, laminins, and proteoglycans.

The constant remodeling of the ECM is essential for normal physiological processes like development, wound healing, and tissue repair. This remodeling is tightly regulated by a balance between the activity of matrix-degrading enzymes and their endogenous inhibitors. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the degradation of ECM components. The activity of MMPs is controlled at multiple levels, including gene transcription, pro-enzyme activation, and inhibition by tissue inhibitors of metalloproteinases (TIMPs).

In pathological conditions such as cancer, the balance is often shifted towards excessive ECM degradation. Overexpression of MMPs by tumor cells and surrounding stromal cells facilitates local invasion, intravasation, and the formation of distant metastases. MMPs degrade the basement membrane and interstitial matrix, creating pathways for tumor cell migration and releasing ECM-sequestered growth factors that further promote tumor progression.

This compound: A Potent Inhibitor of Matrix Metalloproteinases

This compound (formerly AG3340) is a synthetic, orally bioavailable, non-peptidic hydroxamate-based inhibitor of MMPs.[1] It was designed to selectively target several MMPs implicated in tumor growth, invasion, and angiogenesis.[1]

Mechanism of Action

This compound functions as a potent inhibitor of MMPs by chelating the zinc ion (Zn2+) located at the active site of these enzymes. This zinc ion is essential for the catalytic activity of MMPs. By binding to this crucial ion, this compound effectively blocks the ability of the MMPs to cleave their ECM substrates.

Inhibitory Profile of this compound

This compound exhibits a broad but selective inhibitory profile against various MMPs. The following tables summarize the quantitative data on its inhibitory potency, expressed as half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| MMP Target | IC50 (nM) | Reference(s) |

| MMP-1 (Collagenase-1) | 79 | [2] |

| MMP-3 (Stromelysin-1) | 6.3 | [2] |

| MMP-9 (Gelatinase B) | 5.0 | [2] |

| MMP Target | Ki (nM) | Reference(s) |

| MMP-2 (Gelatinase A) | 0.05 | [2] |

| MMP-3 (Stromelysin-1) | 0.3 | [2] |

| MMP-9 (Gelatinase B) | 0.26 | [2] |

| MMP-13 (Collagenase-3) | 0.03 | [2] |

This compound's Effect on Extracellular Matrix Integrity

By inhibiting the catalytic activity of key MMPs, this compound directly reduces the degradation of various ECM components. This leads to the preservation of the structural integrity of the basement membrane and interstitial matrix, thereby inhibiting processes that rely on ECM remodeling, such as cell invasion and angiogenesis.

While direct quantitative data on the preservation of specific ECM components following this compound treatment is limited in publicly available literature, proteomic studies have shown that treatment of cancer cells with this compound leads to the accumulation of uncleaved MMP substrates in the conditioned medium and on the cell surface.[3] This indicates a significant reduction in the processing and shedding of these ECM and cell surface proteins.

Signaling Pathways Modulated by this compound

The expression and activity of MMPs are regulated by complex signaling pathways. This compound can indirectly influence these pathways by inhibiting the downstream effectors (MMPs). One of the key pathways affected is the Wnt signaling pathway.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is frequently observed in various cancers and is associated with increased cell proliferation, invasion, and metastasis. Wnt signaling can induce the expression of several MMPs, including MMP-3.

This compound has been shown to inhibit Wnt1-induced MMP-3 production.[2] By blocking MMP-3 activity, this compound can disrupt the positive feedback loops that contribute to Wnt-driven tumor progression. Furthermore, this compound can reverse Wnt1-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on MMP activity and ECM protein levels.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a sensitive and widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

Materials:

-

10% SDS-polyacrylamide gels containing 1 mg/mL gelatin

-

Sample buffer (non-reducing)

-

Electrophoresis running buffer (Tris-glycine-SDS)

-

Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

Conditioned cell culture media (with and without this compound treatment)

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures. Centrifuge to remove cell debris. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in the incubation buffer for 18-24 hours at 37°C. This allows the gelatinases to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Analysis: The areas of clearing can be quantified using densitometry software. A reduction in the intensity of the bands in the this compound-treated samples compared to the control indicates inhibition of MMP activity.

Western Blotting for Collagen Type IV

Western blotting can be used to quantify the levels of specific ECM proteins, such as collagen type IV, in cell lysates or conditioned media.

Materials:

-

Cell lysates or conditioned media (with and without this compound treatment)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody against Collagen Type IV

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Prepare cell lysates or concentrate conditioned media. Determine protein concentration. Mix samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against collagen type IV (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the collagen type IV band intensity in this compound-treated samples would indicate a reduction in its degradation.

Clinical Development and Future Perspectives

Despite promising preclinical data, this compound did not demonstrate a significant improvement in overall survival in phase III clinical trials for patients with non-small cell lung cancer and other advanced cancers.[4] The lack of clinical efficacy of this compound and other broad-spectrum MMP inhibitors has been attributed to several factors, including the complex and often dual role of MMPs in cancer progression, the advanced stage of the diseases treated, and the development of musculoskeletal toxicity at higher doses.

However, the challenges encountered with broad-spectrum MMP inhibitors have led to the development of more selective inhibitors targeting specific MMPs. Furthermore, there is growing interest in exploring the therapeutic potential of MMP inhibitors in non-oncology indications where ECM degradation is a key pathological feature, such as arthritis and fibrosis. The wealth of knowledge gained from the development of compounds like this compound continues to inform the design and application of next-generation MMP inhibitors.

Conclusion

This compound is a potent inhibitor of several matrix metalloproteinases that play a critical role in the degradation of the extracellular matrix. Its ability to block MMP activity and consequently preserve ECM integrity has been demonstrated in numerous preclinical studies. While its clinical development in oncology was not successful, the study of this compound has provided invaluable insights into the complexities of MMP biology and the challenges of targeting this enzyme family for therapeutic benefit. The detailed methodologies and pathway analyses presented in this guide offer a robust framework for researchers continuing to explore the intricate relationship between MMPs, the extracellular matrix, and disease progression.

References

- 1. This compound, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteomic validation of protease drug targets: pharmacoproteomics of matrix metalloproteinase inhibitor drugs using isotope-coded affinity tag labelling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of this compound, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Prinomastat (AG3340)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, orally bioavailable, and selective inhibitor of a subgroup of matrix metalloproteinases (MMPs), enzymes pivotal to the degradation of the extracellular matrix. This technical guide provides a comprehensive overview of the discovery, development, and scientific investigation of this compound, from its chemical synthesis and mechanism of action to its evaluation in preclinical and clinical settings. The document details the quantitative measures of its inhibitory potency, the experimental protocols employed in its characterization, and the signaling pathways it modulates. While demonstrating significant promise in preclinical models, this compound ultimately did not achieve its primary endpoints in Phase III clinical trials for cancer, a journey that offers valuable insights into the complexities of targeting MMPs in disease.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Overexpression and aberrant activity of MMPs are hallmarks of numerous diseases, including cancer, where they facilitate tumor growth, invasion, angiogenesis, and metastasis.[2][3] This understanding spurred the development of MMP inhibitors as potential therapeutic agents.

This compound (formerly AG3340), a synthetic hydroxamic acid derivative, emerged from a structure-based drug design program aimed at selectively targeting MMPs implicated in cancer progression.[4][5] It is a potent inhibitor of MMP-2, -3, -9, -13, and -14.[1][2][6] This guide will delve into the technical details of this compound's journey from a promising preclinical candidate to its outcomes in late-stage clinical trials.

Discovery and Synthesis

This compound, with the chemical name (3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide, was developed by Agouron Pharmaceuticals.[2] The synthesis of this compound and its intermediates is detailed in U.S. Patent 5,753,653. The key steps in its synthesis are outlined below.

Experimental Protocol: Synthesis of this compound (AG3340)

A detailed synthesis protocol for this compound is described in the patent literature. The process involves a multi-step synthesis, with a key intermediate being 2,2-dimethyl-thiomorpholine-3(S)-carboxylic acid tert-butyl ester. The final steps typically involve the coupling of the thiomorpholine (B91149) core with the sulfonyl chloride side chain, followed by the formation of the hydroxamic acid.

Note: The following is a generalized representation based on patent literature and may not include all specific reagents and conditions.

-

Preparation of the Thiomorpholine Core: The synthesis begins with the formation of the chiral thiomorpholine-3-carboxylic acid derivative. This is often achieved through a multi-step process starting from a suitable amino acid precursor.

-

Sulfonylation: The nitrogen of the thiomorpholine ring is then reacted with 4-(pyridin-4-yloxy)benzenesulfonyl chloride to introduce the key side chain. This reaction is typically carried out in the presence of a base in an inert solvent.

-

Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid group to a hydroxamic acid. This is commonly achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and then reacting it with hydroxylamine.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamate moiety in its structure chelates the essential zinc ion in the active site of the MMPs, thereby blocking their enzymatic activity.[3] This inhibition prevents the degradation of ECM components, which in turn is hypothesized to impede tumor invasion, metastasis, and angiogenesis.[6]

In Vitro Inhibitory Activity

This compound exhibits potent and selective inhibition of several MMPs. The inhibitory constants (IC50 and Ki) against key MMPs are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases

| MMP Target | IC50 (nM) | Ki (nM) |

| MMP-1 (Collagenase-1) | 79[1] | - |

| MMP-2 (Gelatinase-A) | - | 0.05[1] |

| MMP-3 (Stromelysin-1) | 6.3[1] | 0.3[1] |

| MMP-9 (Gelatinase-B) | 5.0[1] | 0.26[1] |

| MMP-13 (Collagenase-3) | - | 0.03[1] |

| MMP-14 (MT1-MMP) | - | - |

Experimental Protocol: In Vitro MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used method to assess the activity of gelatinases like MMP-2 and MMP-9 and the inhibitory effect of compounds like this compound.[7][8][9][10]

-

Sample Preparation: Conditioned media from cell cultures (e.g., HT1080 fibrosarcoma cells) are collected. Cells are typically grown to 70-80% confluency and then washed with serum-free media before incubation in serum-free media for a defined period (e.g., 24-48 hours) to collect secreted MMPs.[7] The collected media is then centrifuged to remove cellular debris.[9]

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).[9][10] Electrophoresis is carried out at a low temperature (e.g., 4°C) to prevent protein denaturation.[9]

-

Renaturation and Incubation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.[9][10] The gel is then incubated overnight at 37°C in a buffer containing calcium and zinc ions, which are essential for MMP activity.[9] To test the inhibitory effect of this compound, it would be included in this incubation buffer at various concentrations.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue.[9][10] Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the level of MMP activity and the extent of inhibition by this compound.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of MMPs. This has downstream effects on various signaling pathways that are crucial for cancer progression. One notable pathway influenced by this compound is the Wnt signaling pathway.

Wnt Signaling Pathway

In some cellular contexts, this compound has been shown to inhibit Wnt1-induced MMP-3 production and reverse Wnt1-induced epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity.[1]

Caption: Wnt signaling pathway and the point of intervention for this compound.

Preclinical Development

This compound demonstrated broad antitumor and antiangiogenic activities in a variety of preclinical models.

In Vivo Efficacy in Cancer Models

-

Human Fibrosarcoma (HT1080) Mouse Model: In a human fibrosarcoma mouse model, intraperitoneal administration of this compound (50 mg/kg/day) for 14-16 days resulted in significant tumor growth inhibition.[1]

-

Uveal Melanoma Rabbit Model: Intravitreal administration of this compound in a rabbit xenograft model of uveal melanoma significantly reduced the take rate and growth rate of the tumors.[11]

-

Other Cancer Models: this compound also showed efficacy in preclinical models of colon, breast, and lung cancer, as well as melanoma and glioma.[2]

Experimental Protocol: Human Fibrosarcoma (HT1080) Xenograft Mouse Model

-

Cell Culture: HT1080 human fibrosarcoma cells are cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Inoculation: A suspension of HT1080 cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is formulated for in vivo administration (the specific vehicle is often proprietary but may involve solutions or suspensions suitable for intraperitoneal or oral administration). Treatment is administered daily at a specified dose (e.g., 50 mg/kg/day, i.p.).[1]

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., with calipers). Animal weight and general health are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Anti-Angiogenic Activity

This compound's anti-angiogenic effects were demonstrated in models such as the mouse model of oxygen-induced retinal neovascularization. Systemic administration of this compound significantly inhibited hypoxia-induced retinal neovascularization in a dose-dependent manner.

Clinical Development

This compound advanced into clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.

Pharmacokinetics

A Phase I dose-escalation study in patients with advanced cancer provided key pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of this compound from a Phase I Study

| Dose (mg, bid) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |

| 1 | - | - | - |

| 2 | - | - | - |

| 5 | - | - | 2-5 |

| 10 | - | - | 2-5 |

| 25 | - | - | 2-5 |

| 50 | - | - | 2-5 |

| 100 | 1580 ± 620 | 1.0 (median) | 2.3 ± 0.9 |

This compound is rapidly absorbed, with peak plasma concentrations occurring within the first hour of dosing.[5] It has a relatively short elimination half-life of 1-5 hours.[5][6]

Metabolism

The major human circulating metabolite of this compound is its N-oxide metabolite, AG3473. The metabolism of this compound appears to be saturable at higher doses. The enzymes responsible for the metabolism of this compound are not explicitly detailed in the available literature.

Caption: Putative metabolic pathways of this compound.

Phase III Clinical Trials and Outcomes

This compound was evaluated in Phase III clinical trials for advanced NSCLC in combination with chemotherapy.[6] The primary endpoint of these studies was overall survival. Unfortunately, the addition of this compound to standard chemotherapy did not result in a statistically significant improvement in overall survival or progression-free survival compared to chemotherapy alone.[6]

The primary toxicities observed with this compound were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling.[2][12] These side effects were generally reversible upon treatment interruption.[2]

Conclusion

This compound (AG3340) represents a well-characterized, potent, and selective inhibitor of matrix metalloproteinases. Its discovery and development were guided by a strong scientific rationale and promising preclinical data. However, the failure of this compound to demonstrate clinical efficacy in Phase III trials for non-small cell lung cancer highlights the challenges of translating preclinical success in MMP inhibition to clinical benefit in oncology. The development history of this compound provides valuable lessons for future drug development efforts targeting the tumor microenvironment and the complex biology of MMPs. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in the fields of oncology, pharmacology, and drug discovery., and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]

- 11. The effect of this compound (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of this compound, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Prinomastat: A Technical Guide for the Interrogation of Matrix Metalloproteinase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Prinomastat (AG3340), a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a chemical tool to investigate the multifaceted roles of MMPs in physiological and pathological processes. This document details this compound's mechanism of action, presents its quantitative inhibitory profile, outlines detailed protocols for key experimental assays, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Role of MMPs and the Need for Potent Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). This remodeling is a fundamental process in tissue homeostasis, angiogenesis, and cellular migration.[1] However, the dysregulation of MMP activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and inflammation, where excessive ECM degradation facilitates disease progression.[1][2] Given their central role in these conditions, MMPs are significant therapeutic targets.

The study of specific MMP functions necessitates tools that can selectively modulate their activity. Small molecule inhibitors, such as this compound, are invaluable for dissecting the contributions of individual or groups of MMPs to complex biological phenomena like tumor invasion and angiogenesis.[2][3]

This compound (AG3340): A Profile

This compound is a synthetic, non-peptidic hydroxamic acid derivative that functions as a potent and selective inhibitor of several MMPs.[2] Its design was informed by X-ray crystallography to achieve selectivity for MMPs implicated in tumor progression while minimizing inhibition of others, like MMP-1, to potentially reduce side effects.[2] As a lipophilic agent, this compound has the advantage of being able to cross the blood-brain barrier.[2]

Mechanism of Action

This compound exerts its inhibitory effect through a hydroxamic acid moiety that chelates the catalytic zinc ion within the active site of MMPs.[4] This interaction is crucial for the enzymatic activity of MMPs, and its disruption effectively blocks their ability to cleave ECM components and other protein substrates.[4] By inhibiting MMPs, this compound can prevent the degradation of the ECM, thereby impeding processes like tumor cell invasion, metastasis, and angiogenesis.[2]

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of an inhibitor are defined by its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). This compound has been characterized against a panel of MMPs, demonstrating particular potency against gelatinases (MMP-2, MMP-9) and other key MMPs involved in cancer progression.

| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| MMP-1 (Collagenase-1) | 79 | 8.3 | [5][6] |

| MMP-2 (Gelatinase-A) | 0.05 | [5][6] | |

| MMP-3 (Stromelysin-1) | 6.3 | 0.3 | [5][6] |

| MMP-9 (Gelatinase-B) | 5.0 | 0.26 | [5][6] |

| MMP-13 (Collagenase-3) | 0.03 | [5] | |

| MMP-14 (MT1-MMP) | 0.33 | [6] |

Experimental Protocols: Using this compound as a Research Tool

This compound is a versatile tool for both in vitro and in vivo studies of MMP function. Below are detailed protocols for common experimental assays.

In Vitro MMP Activity Assay: Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.[7] This method allows for the identification of both the latent (pro) and active forms of these enzymes.

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.[8]

Protocol:

-

Sample Preparation:

-

Culture cells to 70-80% confluency.

-

Wash cells twice with serum-free media and then culture in serum-free media for 24-48 hours (the duration should be optimized for the cell line).[8]

-

To test the effect of this compound, treat the cells with the desired concentration of the inhibitor during this incubation period.

-

Collect the conditioned media and centrifuge to remove cells and debris.[9]

-

Determine the protein concentration of each sample.

-

-

Electrophoresis:

-

Renaturation and Development:

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[9]

-

Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a dark blue background.[9] The clear bands correspond to the gelatinolytic activity of MMPs.

-

Cell-Based Assay: Transwell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of ECM (invasion), mimicking the in vivo process of metastasis.[11][12]

Principle: Cells are seeded in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. Cells that migrate or invade through the membrane to the lower surface are stained and counted. This compound can be added to assess the role of MMPs in this process.

Protocol:

-

Cell Preparation:

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[13]

-

-

Assay Setup:

-

For an invasion assay , coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel or another basement membrane matrix and allow it to solidify.[13] For a migration assay , this step is omitted.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[13]

-

Seed the pre-treated cell suspension into the upper chamber of the inserts.[13]

-

-

Incubation:

-

Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.[13]

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[13]

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a 0.5% crystal violet solution for 15 minutes.[12]

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of migration/invasion relative to the vehicle control.

-

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This is a widely used in vivo model to assess angiogenesis.

Principle: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors and/or cells and injected subcutaneously into mice. The Matrigel solidifies, and host blood vessels infiltrate the plug. The extent of angiogenesis can be quantified. This compound can be administered to the animals to evaluate the role of MMPs in this process.

Protocol:

-

Preparation of Matrigel:

-

Thaw Matrigel on ice.

-

Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and/or cells of interest. To test the effect of this compound, it can be administered systemically to the animals (e.g., via intraperitoneal injection) or incorporated directly into the Matrigel plug.

-

-

Implantation:

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

-

Treatment:

-

If not incorporated into the plug, administer this compound to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).[4]

-

-

Analysis:

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Angiogenesis can be quantified by measuring the hemoglobin content of the plug using a Drabkin's reagent kit, or by immunohistochemical staining of endothelial cell markers like CD31.[14]

-

Visualizations: Pathways and Workflows

Signaling Pathway: MMP-Mediated ECM Degradation and Cell Invasion

MMPs are key players in the degradation of the ECM, a critical step in cancer cell invasion and metastasis. Their expression is often upregulated by various signaling pathways in cancer cells.

Caption: Role of MMPs in ECM degradation and invasion, and the inhibitory action of this compound.

Experimental Workflow: Screening for MMP Inhibitors

This workflow outlines a typical process for identifying and characterizing potential MMP inhibitors like this compound.

Caption: A standard workflow for evaluating the efficacy of MMP inhibitors like this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of several key matrix metalloproteinases. Its broad-spectrum activity against MMPs implicated in cancer progression and angiogenesis makes it an essential chemical tool for researchers in these fields. By utilizing the quantitative data and detailed experimental protocols provided in this guide, scientists can effectively employ this compound to elucidate the complex functions of MMPs in both health and disease, ultimately contributing to the development of novel therapeutic strategies. Although clinical trials with this compound in non-small-cell lung cancer did not show improved outcomes when combined with chemotherapy, its utility as a research tool remains significant.[15]

References

- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 2. This compound | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | MMP | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Tube Assay: An Optimised Protocol of the Directed in vivo Angiogenesis Assay by Implementing Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase III study of matrix metalloproteinase inhibitor this compound in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Structural Analysis of Prinomastat-MMP Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinomastat (AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathological processes such as cancer metastasis and inflammation. This technical guide provides a comprehensive analysis of the structural and functional interactions between this compound and various MMPs. While a crystal structure of a this compound-MMP complex is not publicly available, this document synthesizes existing data on its inhibitory activity, outlines detailed experimental protocols for studying such interactions, and presents visual workflows and pathways to facilitate a deeper understanding of the subject.

Introduction to this compound and Matrix Metalloproteinases